molecular formula C23H21FN2O5 B2750815 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide CAS No. 946333-07-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide

Cat. No.: B2750815
CAS No.: 946333-07-9
M. Wt: 424.428
InChI Key: JDZUHTYIMXBUKJ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[b][1,4]dioxin core, followed by the introduction of the pyridin-1(4H)-yl group and the acetamide moiety. Common reagents used in these steps include halogenated intermediates, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide include other heterocyclic compounds with aromatic and acetamide functionalities. Examples might include:

  • N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-((4-chlorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide
  • N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-((4-methylbenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O5/c1-15-10-19(27)22(31-14-16-2-4-17(24)5-3-16)12-26(15)13-23(28)25-18-6-7-20-21(11-18)30-9-8-29-20/h2-7,10-12H,8-9,13-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZUHTYIMXBUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)NC2=CC3=C(C=C2)OCCO3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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